molecular formula C17H18N2O3 B2451604 4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline CAS No. 331460-36-7

4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline

Cat. No.: B2451604
CAS No.: 331460-36-7
M. Wt: 298.342
InChI Key: VCLXMUQUAZYEDN-LDADJPATSA-N
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Description

4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxybenzoyl group, an oxime moiety, and a dimethylaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline typically involves the reaction of 4-methoxybenzoyl chloride with N,N-dimethylaniline in the presence of a base such as pyridine. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative. The reaction conditions generally require controlled temperatures and anhydrous solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the aromatic ring and methoxybenzoyl group can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-(anilinomethyl)phenol

Uniqueness

4-({[(4-methoxybenzoyl)oxy]imino}methyl)-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxime moiety and methoxybenzoyl group differentiate it from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

[(E)-[4-(dimethylamino)phenyl]methylideneamino] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-19(2)15-8-4-13(5-9-15)12-18-22-17(20)14-6-10-16(21-3)11-7-14/h4-12H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXMUQUAZYEDN-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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